

Computational and thermochemical study of 6,7-Dihydro-4(5H)-benzofuranone

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Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

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A Comprehensive Computational and Thermochemical Guide to **6,7-Dihydro-4(5H)-benzofuranone** and Its Analogs

For researchers, scientists, and professionals in the field of drug development, a deep understanding of the physicochemical properties of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the computational and thermochemical properties of **6,7-Dihydro-4(5H)-benzofuranone**, a significant benzofuran derivative. By presenting experimental data alongside theoretical calculations, this document aims to be an invaluable resource for predicting the behavior of this and similar molecules in various chemical and biological systems.

Physicochemical and Thermochemical Properties

6,7-Dihydro-4(5H)-benzofuranone (CAS 16806-93-2) is a bicyclic compound composed of a fused furanone and a partially saturated benzene ring.^[1] Its physical and thermochemical characteristics have been a subject of interest, providing insights into its stability and reactivity.

Table 1: Physicochemical Properties of **6,7-Dihydro-4(5H)-benzofuranone**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ O ₂	[2]
Molecular Weight	136.15 g/mol	[2]
Melting Point	30-34 °C	[2]
Boiling Point	115-118 °C at 16 mmHg	[2]
Density	1.162 g/mL at 25 °C	[2]

Table 2: Experimental Thermochemical Data for **6,7-Dihydro-4(5H)-benzofuranone** at 298.15 K

Parameter	Value (kJ·mol ⁻¹)	Method	Reference(s)
Standard Molar Enthalpy of Formation (liquid)	-	Static Bomb Calorimetry	[3]
Standard Molar Enthalpy of Vaporization	-	Calvet Microcalorimetry	[3]
Standard Molar Enthalpy of Formation (gas)	-(226.0 ± 2.8)	Derived from liquid phase and vaporization enthalpies	[3]

Computational Analysis: A Theoretical Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermochemical properties of molecules. For **6,7-Dihydro-4(5H)-benzofuranone**, DFT calculations using the B3LYP hybrid exchange-correlation energy functional have been performed to complement experimental findings.[3] These calculations provide insights into the molecule's electronic structure and energetics.

While the specific computational outputs from the primary study by Sousa et al. are not publicly detailed, a comparative analysis with structurally similar compounds for which computational data is available can provide valuable context. For instance, studies on other benzofuran derivatives often employ the B3LYP functional with basis sets such as 6-31G(d) or 6-311++G(d,p) to calculate properties like total energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy.^{[4][5]}

Table 3: Comparison of Thermochemical Data with a Structural Analog: 2,3-Dihydrobenzofuran

Compound	Standard Molar Enthalpy of Formation (gas, kJ·mol ⁻¹)
6,7-Dihydro-4(5H)-benzofuranone	-(226.0 ± 2.8) (Experimental)
2,3-Dihydrobenzofuran	-

Note: A comprehensive computational comparison would require detailed theoretical data (Total Energy, ZPVE, etc.) for both compounds calculated at the same level of theory.

Experimental Protocols

The experimental thermochemical data presented in this guide were obtained through rigorous and well-established techniques.

Static Bomb Calorimetry

This method is used to determine the standard molar enthalpy of combustion of a substance. A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured.

General Protocol:

- A pellet of the sample (e.g., **6,7-Dihydro-4(5H)-benzofuranone**) of known mass is placed in the sample holder inside the bomb.
- A fuse wire is connected to the ignition system and placed in contact with the sample.

- A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is submerged in a known volume of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
- The standard enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.^{[6][7]}

Calvet Microcalorimetry

This technique is employed to measure the enthalpy of vaporization or sublimation. It is a heat-flux calorimeter that measures the heat flow between the sample and a surrounding heat sink at a constant temperature.

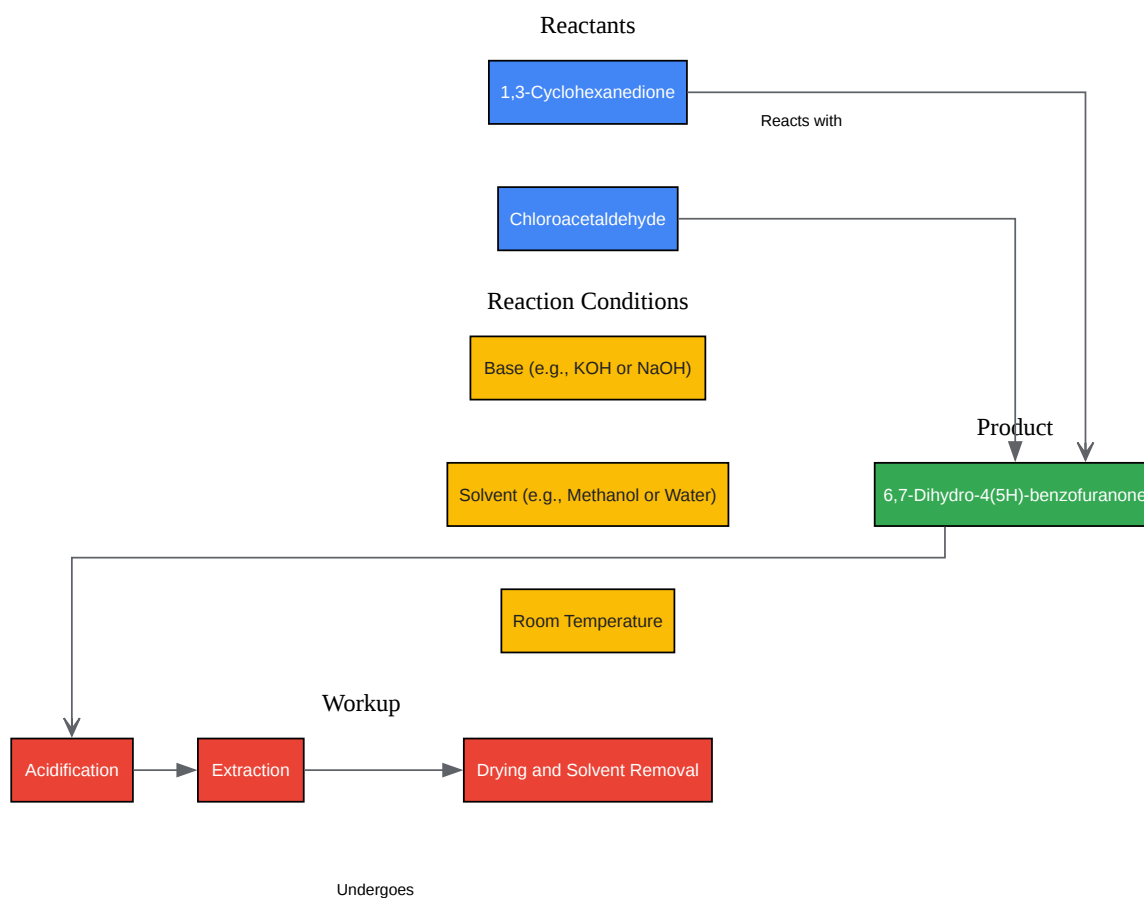
General Protocol for Enthalpy of Vaporization:

- A small, known mass of the liquid sample is placed in a sample cell.
- The sample cell is introduced into the calorimeter, which is maintained at a constant temperature.
- The sample is vaporized, and the heat absorbed during this phase transition is measured by the heat-flux sensors.
- The instrument is calibrated using a substance with a known enthalpy of vaporization or through electrical calibration.

- The enthalpy of vaporization of the sample is calculated from the measured heat flow and the mass of the sample.[8][9]

Synthesis Workflow

The synthesis of **6,7-Dihydro-4(5H)-benzofuranone** is a well-documented procedure. A common route involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde.



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